Cas no 876669-19-1 (1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide)

1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide structure
876669-19-1 structure
Product name:1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
CAS No:876669-19-1
MF:C19H22N2O4S
MW:374.453983783722
CID:5887590
PubChem ID:2991510

1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F5139-0416
    • 1-METHANESULFONYL-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
    • 876669-19-1
    • AKOS000448305
    • 1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
    • SR-01000921278-1
    • SR-01000921278
    • 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide
    • VU0636983-1
    • 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
    • Inchi: 1S/C19H22N2O4S/c1-26(23,24)21-13-11-15(12-14-21)19(22)20-17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22)
    • InChI Key: KHESKKPLAWQBAL-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C(NC2=CC=CC=C2OC2C=CC=CC=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 374.13002836g/mol
  • Monoisotopic Mass: 374.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.1Ų

1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5139-0416-5μmol
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5139-0416-10mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
10mg
$79.0 2023-09-10
Life Chemicals
F5139-0416-100mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
100mg
$248.0 2023-09-10
Life Chemicals
F5139-0416-3mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
3mg
$63.0 2023-09-10
Life Chemicals
F5139-0416-4mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
4mg
$66.0 2023-09-10
Life Chemicals
F5139-0416-20mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
20mg
$99.0 2023-09-10
Life Chemicals
F5139-0416-5mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
5mg
$69.0 2023-09-10
Life Chemicals
F5139-0416-30mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
30mg
$119.0 2023-09-10
Life Chemicals
F5139-0416-10μmol
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5139-0416-25mg
1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
876669-19-1
25mg
$109.0 2023-09-10

1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide Related Literature

Additional information on 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Introduction to 1-Methanesulfonyl-N-(2-Phenoxyphenyl)piperidine-4-Carboxamide (CAS No. 876669-19-1)

1-Methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide (CAS No. 876669-19-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, including a methanesulfonyl group and a phenoxyphenyl moiety. These functional groups contribute to its biological activity and pharmacological properties, making it a promising candidate for various therapeutic uses.

The chemical structure of 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide can be represented as follows: C20H23NO4S. The presence of the methanesulfonyl group (CH3SO2) and the phenoxyphenyl group (C6H5O-C6H5) imparts specific chemical and biological properties to the molecule. The piperidine ring, a common motif in many bioactive compounds, provides structural flexibility and stability, which are crucial for its interaction with biological targets.

In recent years, 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential as an anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry (2023) has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide has also been investigated for its potential as an analgesic. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively reduces pain in animal models of neuropathic pain. The analgesic effect is attributed to its ability to modulate voltage-gated sodium channels, which play a crucial role in pain transmission.

The pharmacokinetic profile of 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide has been evaluated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, it has been found to have low toxicity and minimal side effects, which are important considerations for drug development.

In terms of clinical applications, 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide is currently being evaluated in Phase II clinical trials for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Preliminary results from these trials have been promising, with patients showing significant improvements in pain reduction and joint function.

The synthesis of 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring, introduction of the methanesulfonyl group, and coupling with the phenoxyphenyl moiety. Various synthetic routes have been developed to optimize yield and purity, with some methods employing green chemistry principles to minimize environmental impact.

In conclusion, 1-methanesulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide (CAS No. 876669-19-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, this compound holds significant promise for improving patient outcomes in various medical conditions.

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